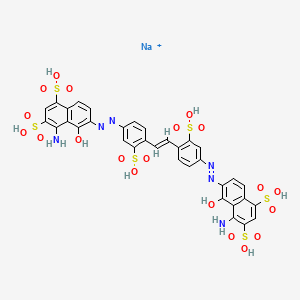
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt is a chemical compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in weed control and its role in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt typically involves the reaction of 2,4-dichlorophenol with 2-nitrobenzoic acid in the presence of a base such as potassium hydroxide. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for agricultural and research applications.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxybenzoic acids.
Scientific Research Applications
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential effects on cellular processes and as a model compound in toxicology studies.
Industry: Utilized in the formulation of herbicides and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects primarily through its action as a synthetic auxin, a type of plant hormone. It mimics the natural auxins in plants, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with a similar mode of action.
Mecoprop (MCPP): A related compound used for weed control.
Uniqueness
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt is unique due to its specific chemical structure, which imparts distinct properties such as higher potency and selectivity in certain applications. Its nitro group also allows for further chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
53775-55-6 |
|---|---|
Molecular Formula |
C13H6Cl2KNO5 |
Molecular Weight |
366.19 g/mol |
IUPAC Name |
potassium;5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C13H7Cl2NO5.K/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18;/h1-6H,(H,17,18);/q;+1/p-1 |
InChI Key |
BYEJYKXXMSURIM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-])[N+](=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


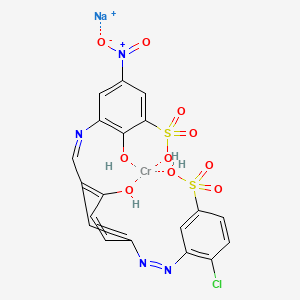
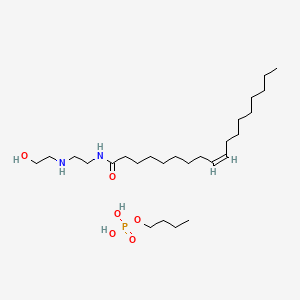

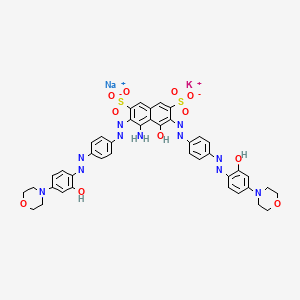

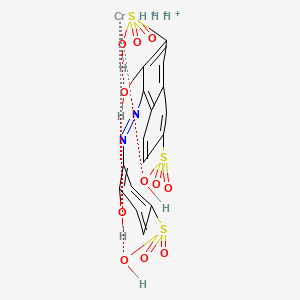

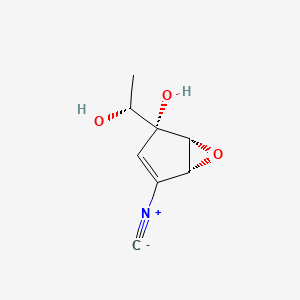
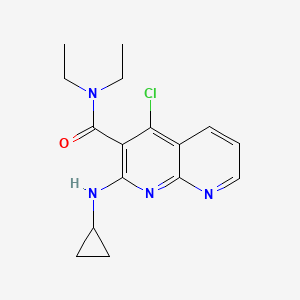
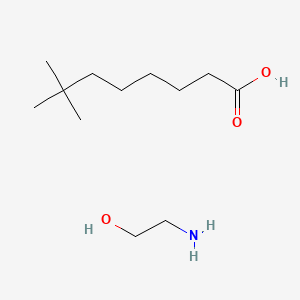

![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
